4-(Phenyl-d5)-3-buten-2-one
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Overview
Description
4-(Phenyl-d5)-3-buten-2-one is a deuterated analog of 4-phenyl-3-buten-2-one, where the phenyl ring is substituted with deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenyl-d5)-3-buten-2-one typically involves the deuteration of 4-phenyl-3-buten-2-one. One common method is the catalytic hydrogenation of 4-phenyl-3-buten-2-one in the presence of deuterium gas. This process can be carried out using a palladium on carbon catalyst under mild conditions to ensure selective deuteration of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Phenyl-d5)-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of phenylbutanol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-(Phenyl-d5)-3-buten-2-one has several applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4-(Phenyl-d5)-3-buten-2-one involves its interaction with various molecular targets and pathways. The deuterium atoms in the phenyl ring can influence the compound’s reactivity and stability, making it a valuable tool in studying isotope effects. The compound can participate in various chemical reactions, providing insights into reaction mechanisms and kinetics.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: The non-deuterated analog of 4-(Phenyl-d5)-3-buten-2-one.
4-(Phenyl-d5)-2-butanone: Another deuterated analog with a different carbonyl position.
4-(Phenyl-d5)-3-buten-1-ol: A deuterated analog with a hydroxyl group.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and mechanistic studies. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool in various research applications.
Biological Activity
4-(Phenyl-d5)-3-buten-2-one, also known as deuterated benzalacetone, is a compound of interest in medicinal chemistry due to its various biological activities. This compound is a derivative of 4-phenyl-3-buten-2-one, which has been shown to exhibit anti-inflammatory, antiviral, and antioxidant properties. The incorporation of deuterium (d5) enhances its stability and may influence its pharmacokinetic profile.
The molecular formula of this compound is C10H10O, with a molecular weight of 146.19 g/mol. It is characterized by a low melting point (approximately 34-40 °C) and a boiling point around 260-262 °C. The compound is soluble in organic solvents like chloroform and dichloromethane but has limited solubility in water .
Anti-inflammatory Effects
Research indicates that derivatives of 4-phenyl-3-buten-2-one demonstrate significant anti-inflammatory activity. For example, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) . This makes them potential candidates for the treatment of inflammatory diseases.
Antiviral Properties
This compound has also been investigated for its antiviral properties. In vitro studies have demonstrated that it can inhibit viral replication, making it a subject of interest for developing antiviral therapies . The mechanism underlying this activity may involve interference with viral entry or replication processes.
Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity can protect cells from damage caused by reactive oxygen species (ROS), potentially reducing the risk of chronic diseases associated with oxidative stress .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various cellular pathways:
- Cytokine Inhibition : By inhibiting the signaling pathways that lead to cytokine production, the compound can reduce inflammation.
- Viral Replication Interference : It may block essential steps in the viral life cycle, thereby reducing viral load.
- Oxidative Stress Reduction : Its antioxidant properties help neutralize free radicals, protecting cellular components from damage.
Study on Anti-inflammatory Activity
A study published in the European Journal of Medicinal Chemistry demonstrated that substituted derivatives of 4-phenyl-3-buten-2-one significantly reduced inflammation in animal models. The research highlighted the compound's ability to lower levels of inflammatory markers in serum and tissue samples .
Antiviral Research
Investigations into the antiviral potential of this compound revealed promising results against several viruses, including influenza and herpes simplex virus (HSV). These studies utilized cell cultures to assess the compound's efficacy in inhibiting viral replication .
Antioxidant Efficacy
In a study assessing oxidative stress markers in cells treated with this compound, researchers found a notable decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation. This suggests that the compound effectively mitigates oxidative damage at the cellular level .
Comparative Analysis with Related Compounds
Compound Name | Anti-inflammatory Activity | Antiviral Activity | Antioxidant Activity |
---|---|---|---|
This compound | High | Moderate | High |
Benzalacetone | Moderate | Low | Moderate |
Other derivatives | Varies | Varies | Varies |
Properties
IUPAC Name |
(E)-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOZHOGCMHOBV-XLKVIOBLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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